7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Overview
Description
1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
The mechanism of action of isoxazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to inhibit COX-1, a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .
Safety and Hazards
Future Directions
Future research in the field of isoxazole and pyrimidine derivatives is likely to focus on the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and pyrimidine derivatives to the medicinal chemists for the development of clinically viable drugs .
Preparation Methods
The synthesis of 1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the ethoxypropyl, imino, and isoxazolyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Chemical Reactions Analysis
1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazolyl and ethoxypropyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
- 1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
- 1-(3-ethoxypropyl)-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 1-(3-ethoxypropyl)-2-imino-N-(5-methyl-3-isoxazolyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-3-30-10-6-9-27-18(22)14(20(28)23-16-11-13(2)31-25-16)12-15-19(27)24-17-7-4-5-8-26(17)21(15)29/h4-5,7-8,11-12,22H,3,6,9-10H2,1-2H3,(H,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGZLHLMCOMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3=NOC(=C3)C)C(=O)N4C=CC=CC4=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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